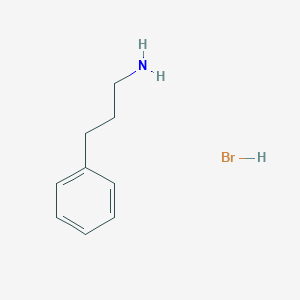
Phenylpropylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylpropylammonium bromide is an organic compound with the molecular formula C9H14BrN. It is a quaternary ammonium salt that has found applications in various fields, including chemistry, biology, and materials science. This compound is known for its role in the synthesis of perovskite materials and its potential use in optoelectronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylpropylammonium bromide can be synthesized through the reaction of phenylpropylamine with hydrobromic acid. The reaction typically involves the following steps:
Preparation of Phenylpropylamine: Phenylpropylamine is synthesized by the reduction of phenylpropanone using a reducing agent such as lithium aluminum hydride (LiAlH4).
Formation of this compound: Phenylpropylamine is then reacted with hydrobromic acid (HBr) to form this compound. The reaction is carried out under controlled conditions to ensure the complete conversion of the amine to the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Phenylpropylammonium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different ammonium salts.
Oxidation and Reduction: The phenylpropyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (AgNO3) for the formation of silver bromide (AgBr) and the corresponding ammonium nitrate.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the phenylpropyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for the reduction of the phenylpropyl group.
Major Products Formed
Substitution Reactions: Formation of new ammonium salts with different anions.
Oxidation: Formation of oxidized derivatives of the phenylpropyl group.
Reduction: Formation of reduced derivatives of the phenylpropyl group.
Scientific Research Applications
Phenylpropylammonium bromide has several scientific research applications:
Biology: It may be used in studies involving the interaction of ammonium salts with biological molecules.
Mechanism of Action
The mechanism of action of phenylpropylammonium bromide involves its interaction with various molecular targets. In the context of perovskite synthesis, it acts as a passivating agent, reducing defects at grain boundaries and interfaces . This enhances the efficiency and stability of perovskite-based devices by improving carrier extraction and reducing non-radiative recombination losses.
Comparison with Similar Compounds
Phenylpropylammonium bromide can be compared with other quaternary ammonium salts, such as:
Phenethylammonium iodide: Used in similar applications for perovskite synthesis but with different halide ions.
Tetramethylammonium bromide: A simpler quaternary ammonium salt used in various chemical reactions.
Benzyltrimethylammonium chloride: Another quaternary ammonium salt with a benzyl group instead of a phenylpropyl group.
This compound is unique due to its specific structure, which imparts distinct properties in the formation of perovskite materials and other applications.
Properties
Molecular Formula |
C9H14BrN |
|---|---|
Molecular Weight |
216.12 g/mol |
IUPAC Name |
3-phenylpropan-1-amine;hydrobromide |
InChI |
InChI=1S/C9H13N.BrH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H |
InChI Key |
AKNWFTSJWORAMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



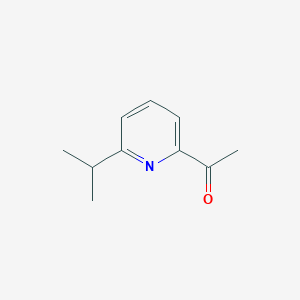
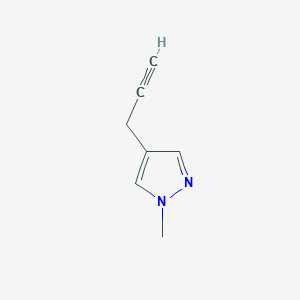

![4-{2-[Methyl(propyl)amino]ethyl}aniline](/img/structure/B12091143.png)
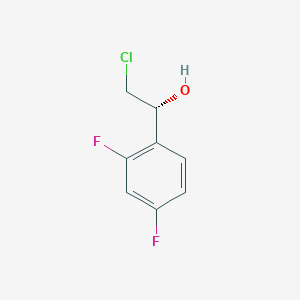
![Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-](/img/structure/B12091152.png)


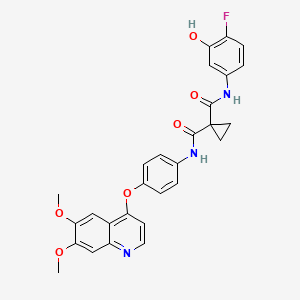


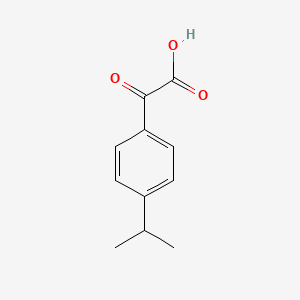
![2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B12091202.png)
